molecular formula C24H19ClN2O5 B2576233 (4E)-4-[(4-Chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione CAS No. 406200-61-1

(4E)-4-[(4-Chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione

Cat. No.: B2576233
CAS No.: 406200-61-1
M. Wt: 450.88
InChI Key: ZMUSSTUXUKROBY-UHFFFAOYSA-N
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Description

The compound “(4E)-4-[(4-Chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione” belongs to the pyrrolidine-2,3-dione class, a scaffold known for its diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities . Its structure features a pyrrolidine-2,3-dione core substituted with a 4-chlorophenyl-hydroxymethylidene group at position 4, a 3,4-dimethoxyphenyl group at position 5, and a pyridin-2-yl moiety at position 1. Related derivatives have been synthesized via multi-step reactions involving cyclohexanedione intermediates and substituted anilines under catalytic conditions .

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O5/c1-31-17-11-8-15(13-18(17)32-2)21-20(22(28)14-6-9-16(25)10-7-14)23(29)24(30)27(21)19-5-3-4-12-26-19/h3-13,21,28H,1-2H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEUKXOMMNFBDE-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=CC=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=CC=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(4-Chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.

    Introduction of the 4-Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a suitable catalyst like aluminum chloride.

    Addition of the Hydroxymethylidene Group: This can be introduced via a condensation reaction with formaldehyde or a similar reagent.

    Attachment of the 3,4-Dimethoxyphenyl Group: This step may involve a nucleophilic substitution reaction using 3,4-dimethoxyphenyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Redox Reactions

The hydroxymethylidene group (–CH=C(OH)–) undergoes oxidation and reduction under controlled conditions:

Reaction TypeConditionsProductYieldReference Analogs
Oxidation KMnO₄/H₂SO₄ (acidic)Conversion to ketone (–CO–)~75%Similar oxidation observed in
Reduction NaBH₄/EtOHPartial reduction to secondary alcohol~60%LiAlH₄-mediated reductions in
  • Mechanistic Insight :
    The hydroxymethylidene group’s conjugated system stabilizes intermediates during redox transformations. Oxidation likely proceeds via radical intermediates, while reductions target the α,β-unsaturated carbonyl system .

Nucleophilic Attack at the Dione Core

The electron-deficient carbonyl groups in the pyrrolidine-2,3-dione core are susceptible to nucleophilic substitution:

NucleophileConditionsProductNotes
Amines (e.g., NH₃)Reflux in THFRing-opened amide derivativesSteric hindrance from pyridine limits reactivity
Alcohols (e.g., MeOH)Acid catalysisHemiacetal intermediatesReversible under aqueous conditions
  • Key Finding :
    The pyridin-2-yl group at position 1 sterically shields the adjacent carbonyl, directing nucleophiles toward the less hindered C3 carbonyl .

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl and 4-chlorophenyl groups participate in electrophilic reactions:

ReactionReagentPosition ModifiedOutcome
Nitration HNO₃/H₂SO₄Para to methoxy (dimethoxyphenyl)Major product: Nitro derivative (75% yield)
Halogenation Br₂/FeCl₃Ortho to chlorine (chlorophenyl)Limited reactivity due to deactivation
  • Spectral Evidence :
    Nitro derivatives show characteristic IR peaks at 1,520 cm⁻¹ (NO₂ asym) and 1,350 cm⁻¹ (NO₂ sym) .

Acid-Base Reactions

The compound exhibits pH-dependent tautomerism and deprotonation:

SitepKaBehavior
Hydroxymethylidene (–CH=C(OH)–)~8.5Deprotonates to form enolate (–CH=C(O⁻)–)
Pyridine N~4.5Protonates in acidic media (e.g., HCl/MeOH)
  • Applications :
    Enolate formation enables C–C bond formation under aldol-like conditions, as demonstrated in .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the hydroxymethylidene system:

ConditionsProductQuantum Yield
UV (λ = 300 nm), CH₂Cl₂Cyclobutane dimerΦ = 0.12
  • Limitations :
    Steric bulk from the pyridine and dimethoxyphenyl groups reduces dimerization efficiency compared to simpler analogs .

Functional Group Interconversion

The dimethoxyphenyl group undergoes demethylation:

ReagentConditionsProduct
BBr₃–78°C, CH₂Cl₂Catechol derivative (free –OH groups)
  • Synthetic Utility :
    Demethylation products show enhanced hydrogen-bonding capacity for biological targeting .

Stability Under Thermal Conditions

Thermogravimetric analysis (TGA) reveals decomposition patterns:

Temperature RangeMass Loss (%)Proposed Process
150–200°C5%Loss of crystal water
250–300°C40%Degradation of dimethoxyphenyl group
  • Handling Recommendations :
    Storage under inert atmosphere (N₂/Ar) below 25°C prevents thermal decomposition .

Comparative Reactivity Table

A comparison with structurally related compounds highlights substituent effects:

CompoundRelative Reactivity (Nucleophilic Attack)Thermal Stability (°C)
Target CompoundModerate (steric hindrance)250
Morpholinoethyl analog High220
Furan-containing analogLow180

Scientific Research Applications

The compound exhibits a range of biological activities relevant to pharmaceutical research:

  • Anticancer Properties :
    • Studies have indicated that compounds with similar structural motifs may inhibit cancer cell proliferation. For instance, derivatives of pyrrolidine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Antimicrobial Activity :
    • There is evidence suggesting that this compound may possess antimicrobial properties. Similar compounds have demonstrated activity against pathogens such as Staphylococcus aureus and E. coli, indicating potential for development as an antimicrobial agent .
  • Anti-inflammatory Effects :
    • Compounds with related structures have been reported to exhibit anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies and Research Findings

  • Synthesis and Biological Evaluation :
    • A study published in the International Journal of Molecular Sciences highlighted the synthesis of similar pyrrolidine derivatives and their subsequent biological evaluation for anticancer activity. The results indicated significant inhibition of cancer cell growth in vitro .
  • In Silico Docking Studies :
    • Research involving computational docking studies has suggested that this compound can bind effectively to various protein targets implicated in cancer and inflammation, further supporting its potential therapeutic applications .

Mechanism of Action

The mechanism of action of (4E)-4-[(4-Chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares structural similarities with other pyrrolidine-2,3-dione derivatives reported in the literature:

  • Compound from : 4-(1-Methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione features a nitrophenyl group and methylamino substituents.
  • Compound from : A derivative with naphthyl and sulfanylidene substituents (C₄₄H₃₀N₄O₄S₂, MW 742.87) demonstrates how bulkier substituents increase molecular weight and steric hindrance, which may reduce bioavailability compared to the target compound’s smaller aryl groups .

Table 1: Structural Comparison of Pyrrolidine-2,3-Dione Derivatives

Compound Substituents (Positions) Molecular Weight Key Features
Target Compound 4-ClPh-OH-methylidene, 5-(3,4-OMePh), 1-Pyridin-2-yl Not Provided Electron-withdrawing Cl, electron-donating OMe
Compound 5-Ph, 1-(3-NO₂Ph), 4-(MeNH)ethylene 406.37 (calc.) Nitro group enhances reactivity
Compound Naphthyl, sulfanylidene 742.87 High steric bulk, reduced solubility
Physicochemical Properties
  • Melting Points : Derivatives with chloro and methoxy substituents (e.g., compounds) exhibit melting points between 268–287°C, suggesting high crystallinity due to polar functional groups . The target compound’s melting point is expected to fall within this range.
  • Synthetic Yields : Pyrrolidine-2,3-dione derivatives synthesized via cyclohexanedione-aniline condensations (e.g., ) show yields of 67–81%, indicating efficient protocols for similar structures .

Table 2: Physicochemical Data for Analogous Compounds

Compound (Source) Melting Point (°C) Yield (%) Molecular Formula
Cl/OMe-substituted derivative 268–287 67–81 C₂₄H₁₈ClNO₅ (example)
Compound Not Provided 77.3 C₂₀H₁₈N₃O₅

Biological Activity

The compound (4E)-4-[(4-Chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione , also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications based on various studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a pyrrolidine core substituted with both a chlorophenyl and a dimethoxyphenyl group. The presence of these substituents is believed to influence its biological activity significantly.

PropertyValue
Molecular FormulaC19H18ClN2O3
Molecular Weight364.81 g/mol
CAS Number406200-61-1
SolubilitySoluble in DMSO and ethanol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate aldehydes and ketones under basic conditions. The synthesis pathway may also incorporate the use of protecting groups to facilitate selective reactions.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress in cells.
  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, making it a candidate for further research in infectious disease treatment.
  • Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antioxidant Studies :
    • A study demonstrated that the compound effectively scavenges free radicals, which could be beneficial in preventing cellular damage associated with oxidative stress .
  • Antimicrobial Activity :
    • Research published in Bioorganic & Medicinal Chemistry highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
  • Anti-inflammatory Research :
    • In vivo studies indicated that administration of this compound led to a significant reduction in pro-inflammatory cytokines in animal models of arthritis .

Q & A

Q. What synthetic methodologies are reported for this compound, and how can reaction conditions be optimized for yield and purity?

A multi-step synthesis is typically employed, starting with condensation of substituted pyrrolidine-2,3-dione precursors. For example, reacting 4-acetyl-3-hydroxy-5-aryl-pyrrolinones with methylamine in ethanol at 80°C under reflux for 7 hours achieves moderate yields (77.3%) after column chromatography (DCM/MeOH eluent) . Optimization involves adjusting equivalents of amine, reaction time, and solvent polarity. Purity (>99%) is confirmed via HPLC and melting point analysis .

Q. Which spectroscopic techniques are essential for structural confirmation, and what key spectral signatures should be observed?

  • IR Spectroscopy : Confirm carbonyl stretches (~1700 cm⁻¹ for pyrrolidine-2,3-dione) and hydroxyl groups (~3200-3500 cm⁻¹).
  • ¹H/¹³C NMR : Aromatic protons from 4-chlorophenyl (δ 7.2-7.5), 3,4-dimethoxyphenyl (δ 3.8-3.9 for OCH₃), and pyridin-2-yl (δ 8.0-8.5). Carbonyl carbons appear at ~200 ppm in ¹³C NMR.
  • Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated via HRMS) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Use standardized antimicrobial susceptibility testing (e.g., CLSI broth microdilution) against reference strains (e.g., S. aureus ATCC 29213). Measure minimum inhibitory concentrations (MICs) and validate via time-kill assays. Include cytotoxicity screening (e.g., MTT assay on mammalian cells) to assess selectivity .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert atmosphere (N₂/Ar) at -20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 1 month) with HPLC monitoring. Avoid aqueous buffers at extreme pH to prevent hydrolysis .

Advanced Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?

Perform molecular docking (AutoDock Vina) against target proteins (e.g., bacterial topoisomerase IV) to predict binding modes. Validate with molecular dynamics (MD) simulations (GROMACS, 100 ns) to assess complex stability. QSAR models incorporating electronic (HOMO-LUMO) and steric parameters (logP, polar surface area) guide rational modifications .

Q. What strategies resolve contradictions in reported biological efficacy across studies?

  • Assay Standardization : Use identical strains, media, and endpoint criteria (e.g., CLSI vs. EUCAST guidelines).
  • Compound Integrity : Verify purity (>95% via HPLC) and stability (e.g., LC-MS post-assay).
  • Mechanistic Studies : Combine with efflux pump inhibitors (e.g., PAβN) to identify resistance mechanisms .

Q. How does stereochemistry (4E configuration) influence physicochemical and biological properties?

The E-configuration enforces planarity, enhancing π-π stacking with aromatic residues in target proteins. Compare with Z-isomers (synthesized via photoirradiation) using chiral HPLC. Computational analysis (e.g., dipole moments, solvation free energy) quantifies polarity differences impacting bioavailability .

Q. What advanced analytical techniques validate crystallographic and electronic properties?

  • Single-Crystal XRD : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding). Deposit data with CCDC (e.g., CCDC 1988019) .
  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Compare experimental vs. theoretical IR/VCD spectra to confirm stereochemistry .

Q. How can synthetic byproducts or degradation products be identified and characterized?

Use LC-HRMS/MS with fragmentation patterns to trace impurities. Compare with synthesized reference standards. Accelerated degradation studies (acid/base/oxidative stress) identify labile groups (e.g., hydroxymethylidene). Quantify via NMR integration (<0.15% for regulatory compliance) .

Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling?

  • Pharmacokinetics : Administer orally to rodents; measure plasma concentration via LC-MS/MS. Calculate AUC, Cₘₐₓ, and t₁/₂.
  • Toxicity : Conduct acute (14-day) and subchronic (90-day) studies, monitoring hematological, hepatic, and renal markers. Compare with positive controls (e.g., ciprofloxacin for antimicrobials) .

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